Bienvenue dans la boutique en ligne BenchChem!

KIN1400

IRF3 MAVS innate immunity

Select KIN1400 as the parent reference compound for RLR pathway research. It uniquely requires both IRF3 and MAVS for innate immune gene induction, making it ideal for loss-of-function studies, RNA-seq benchmarking (GEO: GSE74047), and as a baseline comparator for KIN1408/1409 SAR studies. Its distinct transcriptional signature and established antiviral efficacy at 2 μM against Flaviviridae ensures reproducible experimental control.

Molecular Formula C24H17F2N3O2S
Molecular Weight 449.5 g/mol
Cat. No. B1673644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1400
SynonymsKIN1400
Molecular FormulaC24H17F2N3O2S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O
InChIInChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29)
InChIKeyYDSHHDISKUSKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KIN1400 for Research Procurement: IRF3 Agonist and RLR Pathway Activator


KIN1400 is a synthetic small molecule belonging to the hydroxyquinoline chemical family, functioning as an agonist of the RIG-I-like receptor (RLR) pathway and an activator of interferon regulatory factor 3 (IRF3) [1]. It triggers IRF3-dependent expression of innate immune antiviral genes, including RIG-I, MDA5, IFIT1, and Mx1, and stimulates interferon-β (IFN-β) production . The compound has demonstrated antiviral activity against multiple RNA virus families, including Flaviviridae (West Nile virus, dengue virus, hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus), and Paramyxoviridae (respiratory syncytial virus, Nipah virus) . KIN1400 is the parent compound from which analogs KIN1408 and KIN1409 were derived via medicinal chemistry optimization [2].

Why KIN1400 Cannot Be Substituted by Generic IRF3 Activators or RLR Agonists


Despite sharing the IRF3 activation mechanism with other RLR pathway agonists, KIN1400 exhibits compound-specific gene induction signatures and antiviral efficacy profiles that differ substantially from its structural analogs. Transcriptomic analysis of PMA-differentiated THP-1 cells treated with KIN1400, KIN1408, and KIN1409 at equimolar doses (10, 2.5, and 0.625 μg/mL) revealed that these three compounds drive distinct gene expression programs with only partial overlap [1]. Principal-component analysis demonstrated that KIN1400, KIN1408, and KIN1409 cluster separately from each other and from SeV, IFN-β, and HCV RNA treatments, confirming that each compound produces a unique transcriptional signature [2]. Additionally, the compounds differ in their ability to promote IRF3 nuclear translocation in a dose-dependent manner [3]. These data establish that KIN1400, KIN1408, and KIN1409 are not functionally interchangeable despite their shared parent scaffold and nominal mechanism. The quantitative evidence below provides the specific basis for selecting KIN1400 over alternative RLR agonists.

KIN1400 Evidence Guide: Quantitative Differentiation from RLR Agonist Analogs


KIN1400 Requires IRF3 and MAVS for Innate Immune Gene Induction

KIN1400's antiviral gene induction is strictly dependent on both IRF3 and MAVS, establishing its mechanism as a bona fide RLR pathway agonist rather than an off-pathway activator. In HEK293 cells transfected with a dominant-negative IRF3ΔN mutant, 0.5 μM KIN1400 treatment for 20 hours failed to induce IFIT2 expression, reducing induction from approximately 6-fold to background levels (P = 7.8 × 10⁻⁶) [1]. Similarly, in Huh7 cells with CRISPR-Cas9-mediated MAVS deletion, 20 μM KIN1400 treatment for 20 hours produced near-complete loss of IFIT1 and IFIT2 induction (P = 4.6 × 10⁻⁵ and 3.9 × 10⁻⁷, respectively) [2].

IRF3 MAVS innate immunity

KIN1400 Demonstrates Dose-Responsive Innate Immune Gene Induction with Quantified Fold Changes

KIN1400 induces a panel of innate immune genes in a dose-dependent manner across a 1.25-20 μM concentration range, with distinct gene-specific induction magnitudes. In PMA-differentiated THP-1 cells treated for 20 hours, KIN1400 at 20 μM induced RIG-I (DDX58) by approximately 12-fold, IFIT1 (ISG56) by approximately 25-fold, IFIT2 (ISG54) by approximately 8-fold, and IFN-β by approximately 10-fold over DMSO control [1]. Lower doses (5 μM and 1.25 μM) produced proportionally reduced induction, confirming dose-responsive behavior across the tested range [2].

gene induction dose-response ISG

KIN1400 IRF3 Nuclear Translocation Quantified Across Concentration Range

KIN1400 promotes IRF3 nuclear translocation in a concentration-dependent manner. In Huh7 cells, treatment with 5, 10, or 20 μM KIN1400 for 20 hours resulted in increasing relative nuclear IRF3 accumulation as measured by ArrayScan high-content imaging [1]. The dose-response curve for IRF3 nuclear translocation distinguishes KIN1400 from its analogs KIN1408 and KIN1409, which exhibit different concentration-response profiles in the same assay system [2].

IRF3 nuclear translocation agonist potency

KIN1400 Global Transcriptomic Profile Distinct from KIN1408 and KIN1409

Microarray analysis of PMA-differentiated THP-1 cells treated with KIN1400, KIN1408, and KIN1409 at 10, 2.5, and 0.625 μg/mL for 20 hours revealed compound-specific gene expression signatures [1]. Hierarchical clustering of differentially expressed genes (defined as ≥2-fold change, Benjamini-Hochberg-corrected P < 0.01) identified distinct gene clusters associated with each compound treatment [2]. Two-dimensional principal-component analysis demonstrated that KIN1400, KIN1408, and KIN1409 occupy separate regions in transcriptional space, distinct from each other and from SeV, IFN-β, and HCV RNA treatments [3].

transcriptomics gene signature analog differentiation

KIN1400 Antiviral Activity Against Multiple RNA Virus Families

KIN1400 suppresses viral replication across a broad range of RNA virus families. In cell culture models, 2 μM KIN1400 produced ≥50% inhibition of West Nile virus (WNV) RNA levels in HEK293 cells . At 20 μM, KIN1400 reduced WNV RNA in HEK293 cells and dengue virus (DV) RNA in Huh7 cells [1]. The compound also inhibits hepatitis C virus (HCV) replication in Huh7 cells in a concentration-dependent manner and shows activity against Ebola virus (Filoviridae), influenza A virus (Orthomyxoviridae), Lassa virus (Arenaviridae), and respiratory syncytial virus/Nipah virus (Paramyxoviridae) .

antiviral broad-spectrum Flaviviridae

KIN1400 Chemotype Classification: Hydroxyquinoline Scaffold Distinct from Benzothiazole Agonists

KIN1400 belongs to the hydroxyquinoline chemical family, distinguishing it from other IRF3-activating compounds such as KIN1000, which belongs to the benzothiazole family [1]. KIN1400 shares an aminothiazole core with analogs KIN1408 and KIN1409 but differs from KIN1408 and KIN1409 in side-chain substitution: KIN1400 is the parent compound from which KIN1408 (benzene side-chain substitution) and KIN1409 (phenyl side-chain substitution) were derived [2]. This structural differentiation correlates with the distinct biological profiles documented above.

chemotype hydroxyquinoline chemical scaffold

KIN1400 Recommended Research Applications Based on Quantitative Evidence


IRF3- and MAVS-Dependent Innate Immune Pathway Dissection

KIN1400 is indicated for experiments requiring rigorous validation of IRF3- and MAVS-dependent signaling. The compound's demonstrated requirement for both IRF3 and MAVS to induce innate immune genes [1] makes it suitable for loss-of-function and epistasis studies in innate immunity. Researchers can employ KIN1400 in IRF3ΔN-expressing or MAVS-KO cell lines as a positive control for pathway-specific activation, with the expectation of complete abrogation of response in the knockout background [2].

Gene Expression Profiling and Transcriptional Signature Discovery

KIN1400 is appropriate for microarray and RNA-seq studies investigating RLR pathway activation and interferon-stimulated gene (ISG) induction. The compound's well-characterized gene induction profile—including approximately 12-fold RIG-I induction, 25-fold IFIT1 induction, 8-fold IFIT2 induction, and 10-fold IFN-β induction at 20 μM [1]—provides a reproducible transcriptional benchmark. The availability of raw microarray data via GEO accession GSE74047 [2] enables direct comparison of new experimental results against published KIN1400 transcriptional signatures.

Broad-Spectrum Antiviral Screening and Flaviviridae Research

KIN1400 is suitable for antiviral screening programs targeting RNA viruses, particularly within Flaviviridae. The compound's documented inhibition of WNV, DV, and HCV replication [1] supports its use as a positive control or reference compound in antiviral assays. For WNV studies, 2 μM KIN1400 provides ≥50% viral RNA inhibition in HEK293 cells [2], establishing a practical starting concentration for dose-response experiments.

SAR Studies of Hydroxyquinoline-Based RLR Agonists

KIN1400 serves as the parent reference compound for structure-activity relationship (SAR) studies of hydroxyquinoline-class RLR agonists. Its defined role as the parent scaffold from which KIN1408 (benzene substitution) and KIN1409 (phenyl substitution) were derived [1] makes it the appropriate baseline comparator for evaluating the functional impact of side-chain modifications on IRF3 nuclear translocation, gene induction potency, and antiviral efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN1400

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.